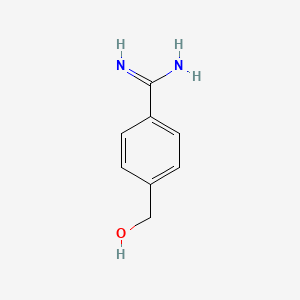

4-(Hydroxymethyl)benzamidine

Description

Properties

CAS No. |

68382-17-2 |

|---|---|

Molecular Formula |

C8H10N2O |

Molecular Weight |

150.18 g/mol |

IUPAC Name |

4-(hydroxymethyl)benzenecarboximidamide |

InChI |

InChI=1S/C8H10N2O/c9-8(10)7-3-1-6(5-11)2-4-7/h1-4,11H,5H2,(H3,9,10) |

InChI Key |

WHMKAFNJMLEDSN-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CO)C(=N)N |

Canonical SMILES |

C1=CC(=CC=C1CO)C(=N)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Hydroxymethyl Benzamidine and Its Derivatives

Classical Synthetic Routes for the Benzamidine (B55565) Moiety

The synthesis of the benzamidine moiety is a well-established area of organic chemistry, with several classical methods being widely employed. These routes typically begin with a corresponding benzonitrile (B105546) derivative.

Pinner Reaction Approaches for Benzamidines

The Pinner reaction, first described by Adolf Pinner in 1877, is a cornerstone method for converting nitriles into amidines. wikipedia.orgnih.gov The reaction proceeds in two main steps. First, the nitrile is treated with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl) gas, to form an imino ester salt, commonly known as a Pinner salt. wikipedia.orgorganic-chemistry.org This intermediate is then reacted with ammonia (B1221849) or an amine in a subsequent step, a process called aminolysis, to yield the final amidine. nih.gov

Strict anhydrous conditions are crucial for the success of the Pinner reaction, as the presence of water can lead to the hydrolysis of the Pinner salt intermediate, forming an ester instead of the desired amidine. wikipedia.org The reaction is generally effective for a wide range of aliphatic and aromatic nitriles. nih.gov While the classical approach uses gaseous HCl, milder protocols have been developed using Lewis acids or solutions of HCl in solvents like cyclopentyl methyl ether (CPME). beilstein-journals.org

| Parameter | Description | Typical Reagents/Conditions |

|---|---|---|

| Starting Material | Aromatic or aliphatic nitrile | R-C≡N |

| Step 1: Imidate Formation | Reaction of the nitrile with an alcohol under acidic conditions to form a Pinner salt. | Anhydrous alcohol (e.g., ethanol), anhydrous HCl gas |

| Intermediate | Alkyl imidate hydrochloride (Pinner salt) | [R-C(OR')=NH₂]⁺Cl⁻ |

| Step 2: Aminolysis | Reaction of the Pinner salt with ammonia or an amine to form the amidine. | Ammonia (NH₃) in alcohol |

| Key Condition | The reaction must be carried out under strictly anhydrous conditions to prevent ester formation. | Dry reagents and solvents |

Amidation and Amidoxime (B1450833) Reduction Pathways

An alternative and widely used pathway to benzamidines involves a two-step process starting from a benzonitrile: the formation of a benzamidoxime (B57231) intermediate, followed by its reduction. patsnap.comgoogle.com

In the first step, the benzonitrile reacts with hydroxylamine (B1172632) (NH₂OH), often in the form of hydroxylamine hydrochloride, in the presence of a base to yield the corresponding N-hydroxybenzamidine, also known as benzamidoxime. patsnap.comgoogle.com This reaction is a nucleophilic addition to the nitrile group.

The second step is the reduction of the N-hydroxy group of the benzamidoxime to furnish the final benzamidine. google.com This reduction can be accomplished using various methods, including catalytic hydrogenation with catalysts like Raney Nickel (Raney Ni) or palladium on carbon (Pd/C), or by using reducing agents like zinc powder in the presence of an acid. patsnap.comgoogle.com This pathway can be advantageous as it often involves milder conditions than the classical Pinner reaction and avoids the use of anhydrous HCl gas. google.com

| Step | Transformation | Typical Reagents |

|---|---|---|

| 1. Amidoxime Formation | Benzonitrile to Benzamidoxime | Hydroxylamine hydrochloride (NH₂OH·HCl), Base (e.g., NaOH, K₂CO₃) |

| 2. Reduction | Benzamidoxime to Benzamidine | Catalytic Hydrogenation (e.g., H₂, Raney Ni) or Chemical Reduction (e.g., Zn powder, acetic acid) |

Targeted Synthesis of 4-(Hydroxymethyl)benzamidine

The synthesis of the specifically substituted this compound relies on applying the classical methods to a precursor that already contains the required hydroxymethyl group.

From 4-(hydroxymethyl)benzonitrile (B1214540) Precursors

The most direct and common strategy for synthesizing this compound is to start with 4-(hydroxymethyl)benzonitrile, also known as 4-cyanobenzyl alcohol. sigmaaldrich.comsigmaaldrich.com This precursor incorporates the desired hydroxymethyl group at the correct position on the benzene (B151609) ring.

Both the Pinner reaction and the amidoxime reduction pathway are suitable for this transformation. The presence of the primary alcohol (hydroxymethyl group) on the starting material is generally compatible with these reaction conditions. beilstein-journals.org

Via Pinner Reaction : 4-(hydroxymethyl)benzonitrile can be reacted with an alcohol like ethanol (B145695) and anhydrous HCl to form the corresponding Pinner salt, which is then treated with ammonia to yield this compound hydrochloride.

Via Amidoxime Reduction : 4-(hydroxymethyl)benzonitrile can be converted to 4-(hydroxymethyl)benzamidoxime by reacting it with hydroxylamine. nih.gov Subsequent reduction of this intermediate provides the target compound, this compound. google.com

This precursor-based approach is generally preferred due to its efficiency and the ready availability of the starting material.

Introduction of the Hydroxymethyl Group in Benzamidine Synthesis

The alternative strategy of first synthesizing the unsubstituted benzamidine core and then introducing the hydroxymethyl group at the para-position is not a commonly reported or straightforward method. Direct hydroxymethylation of the benzamidine aromatic ring is challenging due to the directing effects of the amidine group and the potential for side reactions. Synthetic strategies in organic chemistry typically favor the construction of complex molecules by joining simpler fragments that already contain the desired functional groups. Therefore, incorporating the hydroxymethyl group into the benzonitrile precursor before the formation of the amidine function is the more synthetically viable and widely adopted route.

Derivatization Strategies of the this compound Scaffold

The this compound molecule possesses three key sites for chemical modification: the amidine group, the hydroxymethyl group, and the aromatic ring. This allows for the creation of a diverse library of derivatives.

The hydroxymethyl group is a primary alcohol and can undergo typical alcohol reactions. nih.gov

Esterification : Reaction with carboxylic acids or their activated derivatives (like acyl chlorides) in the presence of a catalyst can form esters.

Etherification : Conversion to an ether can be achieved by reaction with alkyl halides under basic conditions (Williamson ether synthesis).

Oxidation : The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the reagents and conditions used.

The amidine group contains two nitrogen atoms with differing reactivity.

N-Alkylation/N-Arylation : The nitrogen atoms can be substituted with alkyl or aryl groups.

Cyclization Reactions : The amidine moiety is a common building block for the synthesis of various nitrogen-containing heterocyclic compounds, such as imidazoles or pyrimidines, by reacting with appropriate bifunctional reagents. wikipedia.org

The aromatic ring can undergo electrophilic aromatic substitution, although the directing effects of the existing amidine and hydroxymethyl substituents would need to be considered to control the regioselectivity of the reaction.

These derivatization reactions allow for the systematic modification of the physicochemical properties of the this compound scaffold. nih.gov

Modification at the Hydroxyl Group

The hydroxyl group of this compound derivatives can be modified, for instance, through etherification. This is demonstrated in synthetic pathways leading to complex benzamidine derivatives. For example, in the synthesis of triazole-containing benzamidines, a key intermediate is formed by reacting an azide (B81097) with a substituted alkyne. To achieve modification at the position equivalent to the hydroxymethyl group, a pre-modified alkyne such as 1-nitro-2-(prop-2-ynyloxy)benzene can be used.

This alkyne is reacted with an azide precursor like 4-(azidomethyl)benzonitrile (B1310577) under "click chemistry" conditions to yield a benzonitrile intermediate with an ether linkage, such as 4-((4-((2-nitrophenoxy)methyl)-1H-1,2,3-triazol-1-yl)methyl)-benzonitrile. nih.govresearchgate.net This intermediate is then converted to the final amidine. This strategy highlights a method for introducing diversity at the hydroxyl position by modifying a building block prior to its incorporation into the main scaffold. nih.govresearchgate.net

Modifications on the Phenyl Ring (e.g., Triazole Moieties)

A significant strategy for modifying the this compound scaffold involves the introduction of heterocyclic moieties, such as 1,2,3-triazoles, onto the phenyl ring. This is typically achieved through a multi-step synthesis starting from a related benzonitrile.

The general synthetic route is as follows:

Azide Formation: The synthesis often begins with a starting material like 4-cyanobenzyl bromide. This is converted to 4-(azidomethyl)benzonitrile by reaction with sodium azide in a solvent like DMF. nih.govresearchgate.net

Click Chemistry: The azide intermediate is then reacted with an alkyne, such as propargyl alcohol, in the presence of a copper(I) catalyst (generated in situ from cupric sulfate (B86663) and sodium ascorbate) in a t-BuOH/water mixture. nih.gov This cycloaddition reaction forms the 1,2,3-triazole ring, yielding an intermediate like 4-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile. nih.gov

Pinner Reaction: The final step is the conversion of the nitrile group to the amidine. This is accomplished via the Pinner reaction, where the benzonitrile derivative is treated with dry HCl gas in absolute ethanol to form a Pinner salt (an imino ester). nih.gov This moisture-sensitive intermediate is then reacted with the desired amine in methanol (B129727) under anhydrous conditions to yield the target N-substituted benzamidine derivative. nih.govresearchgate.net

This methodology allows for the synthesis of a variety of derivatives by changing the amine used in the final step. nih.gov

| Compound Name | Yield | Melting Point (°C) |

|---|---|---|

| N-Butyl-4-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)benzamidine | 42.1% | 111–112 |

Introduction of Linkers and Multivalent Structures

There is a growing interest in designing multivalent inhibitors, which consist of multiple inhibitor units connected by linkers to a central scaffold. nih.gov This approach can lead to stronger and more selective enzyme inhibition. nih.gov Benzamidine, as a known inhibitor of serine proteases like plasmin and trypsin, is a prime candidate for this strategy. nih.govwikipedia.org

The design of multivalent benzamidine inhibitors systematically explores the effects of valency (the number of inhibitor units) and the length of the linkers connecting them. nih.govnih.gov Studies have shown that increasing valency and decreasing linker length can result in stronger inhibition. nih.gov This is attributed to an increased effective local concentration of the inhibitor near the enzyme's active site and a minimized entropic penalty. nih.govnih.gov

Synthetic strategies often employ scaffolds like PAMAM dendrimers or flexible linkers such as discrete polyethylene (B3416737) glycol (dPEG) units. acs.orgresearchgate.net For example, bivalent and trivalent benzamidine derivatives have been synthesized and their inhibition constants (Ki) determined. nih.gov

| Inhibitor | Valency | Ki (μM) |

|---|---|---|

| AMB (Monovalent) | 1 | >200 |

| Pentamidine (Shortest Bivalent) | 2 | 2.1 ± 0.8 |

| Tri-AMB (Shortest Trivalent) | 3 | 3.9 ± 1.7 |

These findings demonstrate that linking benzamidine units together is a beneficial strategy for enhancing their potency. nih.gov This approach can be optimized to achieve selective inhibition of desired enzymes. nih.gov

Incorporation into Prodrug Design

The prodrug approach is a key strategy in medicinal chemistry used to overcome undesirable drug properties such as poor stability, low water solubility, or limited bioavailability. nih.govmdpi.comrsc.org A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. nih.gov

For a molecule like this compound, several functional groups are amenable to prodrug design.

Hydroxyl Group: The hydroxyl group can be modified through strategies like esterification. This can improve properties such as membrane permeability. nih.gov

Amidine Group: The highly basic amidine group can be masked to improve oral bioavailability. This is often a key objective of prodrug design for this class of compounds. google.com

Synthetic Approaches to Related Hydroxymethyl-Substituted Aromatic Amines and Benzamides

The synthesis of related structures, such as aromatic amines and benzamides that also feature a hydroxymethyl substitution, utilizes a variety of established organic chemistry reactions. These compounds are often important intermediates or final products in pharmaceutical synthesis. acs.orgresearchgate.net

General synthetic routes for hydroxymethyl-substituted benzamides often involve the coupling of a benzoic acid derivative with an amine. For instance, a substituted benzoic acid can be converted to a more reactive acyl chloride using reagents like oxalyl chloride. acs.org This acyl chloride can then be condensed with an appropriately substituted aniline (B41778) to form the final N-substituted benzamidine derivative. acs.org In some syntheses, a nitro-substituted aniline is used, and the nitro group is subsequently reduced to an amine in a later step using reagents like tin(II) chloride (SnCl₂). acs.org

For the synthesis of hydroxymethyl-substituted aromatic amines , a common strategy is the reduction of a functional group. For example, a benzyl (B1604629) alcohol can be oxidized to an aldehyde. korea.ac.kr This aldehyde can then undergo reductive amination. A one-step protocol for mono-selective reductive amination of terephthalaldehyde (B141574) (a dialdehyde) with N-Boc-methylamine using chlorodimethylsilane (B94632) has been developed to produce a versatile intermediate, demonstrating a method to introduce a protected amine on a hydroxymethyl-precursor scaffold. researchgate.netkorea.ac.kr Such methods are scalable and provide the desired products in synthetically useful yields. researchgate.net

Structural Elucidation and Characterization of 4 Hydroxymethyl Benzamidine Analogues

Spectroscopic Analysis

Spectroscopic analysis is fundamental to the structural elucidation of 4-(hydroxymethyl)benzamidine, providing detailed information about its atomic composition, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, a detailed prediction of its ¹H-NMR and ¹³C-NMR spectra can be made based on the known chemical shifts of analogous structures and the electronic effects of its functional groups.

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the hydroxymethyl group, and the exchangeable protons of the alcohol and amidine moieties. The aromatic region would likely display a pair of doublets characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing amidine group would appear further downfield compared to those ortho to the electron-donating hydroxymethyl group.

¹³C-NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H-NMR data, showing distinct signals for each unique carbon atom. The spectrum would feature four signals for the aromatic carbons, one for the methylene carbon, and one for the amidinium carbon. The chemical shift of the amidinium carbon is particularly characteristic, typically appearing significantly downfield.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Assignment | Predicted ¹H-NMR Chemical Shift (δ, ppm) | Predicted ¹³C-NMR Chemical Shift (δ, ppm) | Notes |

| C1-H (ortho to -C(NH)NH₂) | ~7.8 | - | Doublet |

| C2-H (ortho to -CH₂OH) | ~7.5 | - | Doublet |

| -CH₂- | ~4.6 | ~64 | Singlet |

| -OH | Variable (Broad Singlet) | - | Exchangeable with D₂O |

| -NH₂ | Variable (Broad Singlet) | - | Exchangeable with D₂O |

| C-C(NH)NH₂ | - | ~135 | Quaternary Carbon |

| C -CH₂OH | - | ~145 | Quaternary Carbon |

| C 1 (ortho to -C(NH)NH₂) | - | ~129 | CH |

| C 2 (ortho to -CH₂OH) | - | ~127 | CH |

| C (NH)NH₂ | - | ~167 | Amidinium Carbon |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information on the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. For this compound (C₈H₁₀N₂O), the exact mass is 150.079312947 Da nih.gov.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 150. The fragmentation pattern is dictated by the stability of the resulting ions. A prominent fragmentation pathway for related benzamides involves the loss of the amide group to form a stable benzoyl cation researchgate.net. A similar pattern can be expected for this compound, alongside fragmentation characteristic of a benzyl (B1604629) alcohol.

Expected Fragmentation Pathways:

Loss of water: A peak at m/z 132 ([M-18]⁺) resulting from the loss of H₂O from the hydroxymethyl group.

Loss of ammonia (B1221849): A peak at m/z 133 ([M-17]⁺) from the loss of an ammonia radical from the amidine group.

Formation of a tropylium-like ion: Cleavage of the C-C bond between the ring and the hydroxymethyl group can lead to various stable fragment ions.

Table 2: Predicted Major Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula |

| 150 | Molecular Ion | [C₈H₁₀N₂O]⁺ |

| 133 | [M - NH₃]⁺ | [C₈H₇O]⁺ |

| 132 | [M - H₂O]⁺ | [C₈H₈N₂]⁺ |

| 121 | [M - CH₂OH]⁺ or [M - NH₂ - OH]⁺ | [C₇H₇N₂]⁺ |

| 106 | [C₇H₈N]⁺ | [C₇H₆O]⁺ |

| 77 | Phenyl Cation | [C₆H₅]⁺ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its hydroxyl, amidine, and substituted aromatic functionalities.

The presence of strong intermolecular hydrogen bonding, facilitated by both the -OH and -NH₂ groups, would lead to a significant broadening of the stretching bands for these groups.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3600 - 3200 | O-H (Alcohol) | Stretching (H-bonded) | Strong, Broad |

| 3400 - 3100 | N-H (Amidine) | Stretching | Medium-Strong, Broad |

| 3100 - 3000 | Aromatic C-H | Stretching | Medium |

| 2950 - 2850 | Aliphatic C-H (-CH₂-) | Stretching | Medium |

| 1680 - 1640 | C=N (Amidine) | Stretching | Strong |

| 1610 - 1580 | Aromatic C=C | Ring Stretching | Medium |

| 1500 - 1450 | Aromatic C=C | Ring Stretching | Medium |

| ~1420 | O-H | Bending | Medium |

| 1100 - 1000 | C-O (Alcohol) | Stretching | Strong |

| ~830 | Aromatic C-H | Out-of-plane Bending (para-substituted) | Strong |

Advanced Crystallographic Investigations

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

X-ray Diffraction Studies of this compound Complexes

While a publicly available crystal structure for this compound itself is not readily found, X-ray diffraction has been extensively used to study complexes of benzamidine (B55565) and its derivatives with biological macromolecules, particularly serine proteases like trypsin nih.govnih.gov. Benzamidine acts as a competitive inhibitor by mimicking the guanidinium (B1211019) group of arginine, a natural substrate for these enzymes.

In a typical crystal structure of a trypsin-benzamidine complex, the benzamidine molecule occupies the S1 specificity pocket of the enzyme nih.gov. The positively charged amidinium group forms a key salt bridge and a network of hydrogen bonds with the carboxylate side chain of a highly conserved aspartate residue (Asp189) at the bottom of the pocket. This interaction is a classic example of molecular recognition and is fundamental to the inhibitory action of benzamidine derivatives. These crystallographic studies are vital for structure-based drug design, allowing researchers to design more potent and selective inhibitors.

Analysis of Crystal Structure Organization and Intermolecular Interactions

Based on the functional groups present in this compound, its crystal structure is expected to be dominated by an extensive network of intermolecular hydrogen bonds. The amidine group provides both hydrogen bond donors (-NH₂) and a hydrogen bond acceptor (=NH), while the hydroxymethyl group offers a donor (-OH) and an acceptor (the oxygen atom).

This combination allows for the formation of robust supramolecular architectures. Common motifs in related structures, such as benzamides, include centrosymmetric dimers where two molecules are linked by a pair of N-H···O or N-H···N hydrogen bonds researchgate.netmdpi.com. In the case of this compound, one could expect:

Amidine-Amidine Dimers: Formation of R²₂(8) ring motifs through N-H···N hydrogen bonds between the amidine groups of two molecules.

Chain or Sheet Formation: The hydroxymethyl groups can form O-H···N or O-H···O hydrogen bonds, linking the primary dimers into extended one-dimensional chains or two-dimensional sheets nih.gov.

π–π Stacking: The aromatic rings may engage in offset π–π stacking interactions, further stabilizing the crystal packing researchgate.net.

Molecular Interactions and Mechanistic Studies of 4 Hydroxymethyl Benzamidine

Protein-Ligand Binding Dynamics

The interaction of 4-(hydroxymethyl)benzamidine with serine proteases is a dynamic process characterized by specific recognition at the enzyme's active site, governed by a network of molecular interactions.

This compound functions as a competitive inhibitor by binding to the S1 specificity pocket of trypsin-like serine proteases. nih.govsigmaaldrich.com This pocket is a key determinant of substrate specificity for these enzymes, which preferentially cleave peptide bonds following basic amino acid residues like arginine and lysine. nih.gov The benzamidine (B55565) moiety of the inhibitor acts as a mimic of the guanidinium (B1211019) group of an arginine side chain. nih.gov This structural mimicry allows it to occupy the S1 subsite, thereby blocking the entry and binding of the natural substrate and inhibiting the enzyme's catalytic activity. nih.gov

A review of the available scientific literature did not yield specific data detailing hydrogen bonding interactions between this compound and the specific amino acid residues Asp387, His435, and Cys468. The binding of benzamidine derivatives is highly dependent on the specific architecture and residue numbering of the target protease's active site.

Specific data on hydrophilic interactions between this compound and the residue Trp508 could not be located in the reviewed scientific literature. Such interactions would be contingent on the three-dimensional structure of the specific enzyme-inhibitor complex.

The binding of this compound to serine proteases is characterized by non-covalent interactions. nih.govwikipedia.org As a reversible competitive inhibitor, its mechanism does not involve the formation of permanent, covalent bonds with the enzyme. wikipedia.org The primary non-covalent forces at play include:

Ionic Interactions and Hydrogen Bonds: The positively charged amidinium group of the inhibitor forms strong salt bridges and hydrogen bonds with the negatively charged carboxylate side chain of a conserved aspartate residue located at the bottom of the S1 pocket (e.g., Asp189 in trypsin). researchgate.net

Van der Waals Interactions: The phenyl ring of the inhibitor engages in van der Waals contacts with hydrophobic and aromatic residues that line the S1 pocket, contributing to the stability of the complex. rcsb.org

There is no evidence in the scientific literature to suggest that this compound functions as a covalent inhibitor. Covalent inhibition involves the formation of a stable chemical bond between the inhibitor and the enzyme, a mechanism distinct from the reversible binding observed for benzamidine derivatives. mdpi.com

Enzyme Active Site Recognition and Conformational Changes

The process of an enzyme recognizing and binding a ligand like this compound is often described by the "induced fit" model. nih.gov This model posits that the enzyme's active site is not a rigid lock but a flexible structure that can undergo conformational changes upon ligand binding to achieve optimal complementarity. nih.govresearchgate.net

When this compound approaches the active site, initial electrostatic and hydrophobic interactions guide it into the S1 pocket. This initial binding event can trigger subtle rearrangements in the positions of amino acid side chains and backbone loops that constitute the active site. researchgate.net These conformational adjustments serve to optimize the network of non-covalent interactions (ionic bonds, hydrogen bonds, and van der Waals forces) between the enzyme and the inhibitor, leading to the formation of a stable, inhibited complex. While this is a general mechanism for many serine protease inhibitors, specific structural studies detailing the precise conformational shifts induced by this compound are not extensively detailed in the literature.

Thermodynamics of Ligand Binding and Dissociation

The binding and dissociation of this compound are governed by fundamental thermodynamic principles. The interaction can be characterized by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). springernature.com These parameters are experimentally measurable, often using techniques like Isothermal Titration Calorimetry (ITC), and are related by the equation:

ΔG = ΔH - TΔS

where T is the temperature in Kelvin. The Gibbs free energy is also directly related to the dissociation constant (Kd), a measure of binding affinity, by:

ΔG = RT * ln(Kd)

where R is the gas constant. springernature.com

Studies on a series of para-substituted benzamidines binding to trypsin have shown that the nature of the substituent significantly influences the thermodynamics of binding. nih.gov The presence of a polar hydroxymethyl group in the para position makes this compound more polar compared to unsubstituted benzamidine. This increased polarity leads to a less potent inhibitory effect. nih.gov The primary reason for this is a bulk solvation effect; the more polar inhibitor is more stabilized by interactions with water molecules in the solvent, which must be stripped away for the inhibitor to bind to the enzyme. This desolvation process is energetically costly. nih.gov

The following table summarizes the key thermodynamic parameters and their significance in the context of this compound binding.

| Thermodynamic Parameter | Symbol | Significance for Binding | Influence of Hydroxymethyl Group |

| Dissociation Constant | Kd | A measure of affinity; lower Kd means tighter binding. | Increases Kd (reduces affinity) compared to less polar derivatives due to solvation effects. nih.gov |

| Gibbs Free Energy | ΔG | The overall energy change upon binding; a more negative value indicates a more favorable interaction. | Less negative (less favorable) due to the energetic cost of desolvating the polar group. nih.gov |

| Enthalpy Change | ΔH | Represents the heat released or absorbed due to bond formation and breaking. A negative value indicates favorable enthalpic interactions (e.g., hydrogen bonds). springernature.com | Becomes less negative as the favorable heat from binding is offset by the unfavorable heat required for desolvation. nih.gov |

| Entropy Change | ΔS | Represents the change in disorder. A positive value is favorable and is often driven by the release of ordered water molecules from the binding site (hydrophobic effect). springernature.com | Becomes less positive as the gain from releasing water from the enzyme's pocket is offset by the cost of ordering water around the polar inhibitor in solution. nih.gov |

Enzymatic Inhibition Profile and Biological Targets

Serine Protease Inhibition

Benzamidine (B55565) and its derivatives are recognized as competitive inhibitors of a range of serine proteases. wikipedia.org These enzymes are characterized by a serine residue in their active site and are involved in a multitude of physiological processes. The inhibitory mechanism of benzamidine analogs often involves the positively charged amidinium group interacting with the negatively charged aspartate residue in the S1 pocket of the target protease. nih.gov

Benzamidine is a well-established reversible, competitive inhibitor of trypsin and trypsin-like enzymes. wikipedia.org The interaction between benzamidine and trypsin has been extensively studied, serving as a model system for understanding protein-ligand binding. nih.govnih.gov The benzamidine molecule fits into the specificity pocket of trypsin, with its amidine group forming a key salt bridge with the aspartate residue (Asp189) at the base of the pocket. researchgate.net

Table 1: Inhibition of Trypsin by Benzamidine Derivatives

| Compound/Derivative Class | Enzyme | Inhibition Data | Source |

|---|---|---|---|

| Benzamidine | Trypsin | Reversible, competitive inhibitor | wikipedia.org |

| Amides of 4-amidinophenylalanine | Trypsin | Weak inhibitory activity | nih.gov |

Thrombin and plasmin are crucial serine proteases involved in the blood coagulation cascade and fibrinolysis, respectively. Benzamidine and its derivatives are known to inhibit both of these enzymes. d-nb.infobio-world.com The inhibition is generally competitive, similar to their action on trypsin. nih.gov

The structure of the benzamidine derivative plays a critical role in its potency and selectivity towards thrombin and plasmin. Substitutions on the benzene (B151609) ring can alter the hydrophobic and charge-charge interactions with the enzymes, leading to a range of inhibition constants. d-nb.info For example, amides of 4-amidinophenylalanine have been shown to possess weak inhibitory activity against plasmin. nih.gov In contrast, other derivatives have been developed as potent thrombin inhibitors. karger.com A comparative analysis of various 3- and 4-substituted benzamidines has suggested that while both lipophilic and electronic factors are important for binding to thrombin and plasmin, the binding sites of these enzymes have distinct characteristics. acs.org

Table 2: Inhibition of Thrombin and Plasmin by Benzamidine Derivatives

| Compound/Derivative Class | Enzyme | Inhibition Data | Source |

|---|---|---|---|

| Benzamidine | Thrombin | Competitive inhibitor | bio-world.com |

| Benzamidine | Plasmin | Competitive inhibitor | d-nb.infobio-world.com |

| Amides of 4-amidinophenylalanine | Plasmin | Weak inhibitory activity | nih.gov |

Complement C1s is a serine protease that plays a key role in the classical pathway of the complement system, a part of the innate immune system. Inhibition of C1s is a therapeutic strategy for complement-mediated diseases. nih.govnih.gov While there is extensive research on small molecule inhibitors of C1s, specific data on the inhibitory activity of 4-(Hydroxymethyl)benzamidine against C1s is not available in the reviewed literature. nih.govnih.govresearchgate.net Studies on other chemical scaffolds, such as biphenylsulfonyl-thiophene-carboxamidines and 1-aminophthalazine derivatives, have identified potent C1s inhibitors, demonstrating that the S1 pocket of C1s can accommodate amidine-containing fragments. nih.govresearchgate.net A study on a series of 3- and 4-substituted benzamidines suggested that the binding site of complement enzymes appears to be similar to that of thrombin. acs.org

Kallikrein-related peptidases (KLKs) are a family of serine proteases with diverse physiological and pathological roles. KLK6, in particular, is implicated in neurodegenerative diseases and cancer. chemrxiv.orgnih.gov Benzamidine itself is a weak inhibitor of KLK6, with one study reporting that a concentration of 63 μM was required to achieve only 20% inhibition. nih.gov While potent and selective inhibitors of KLK6 based on the N-(4-benzamidino)-oxazolidinone scaffold have been developed, there is no specific information available in the cited literature regarding the inhibitory activity of this compound against KLK6. chemrxiv.orgresearchgate.net

Trypanosome Alternative Oxidase (TAO) Inhibition by Benzamidine Derivatives

Trypanosome Alternative Oxidase (TAO) is a crucial enzyme in the energy metabolism of African trypanosomes, the parasites responsible for sleeping sickness. As this enzyme is absent in mammals, it represents a promising drug target. Benzamidine derivatives have been explored as potential inhibitors of TAO.

Research in this area has involved the synthesis and evaluation of various benzamidine derivatives. However, these compounds have generally demonstrated poor inhibitory activity against TAO, with IC50 values in the micromolar range. Structure-activity relationship (SAR) studies have indicated that modifications to the "tail" region of the inhibitor molecule, particularly the introduction of polar substituents, are often detrimental to the enzymatic and cellular activity.

Interactions with Cytochrome P450 Enzymes

Cytochrome P450 (CYP450) is a superfamily of enzymes primarily located in the liver that are responsible for the metabolism of a wide variety of xenobiotics, including many drugs. nih.gov Drug-drug interactions frequently occur when one drug inhibits or induces the activity of a CYP450 enzyme that is responsible for the metabolism of another co-administered drug. nih.gov This can lead to altered plasma concentrations of the affected drug, potentially resulting in toxicity or reduced efficacy. nih.gov

There is currently no specific information available in the scientific literature regarding the interaction of this compound with Cytochrome P450 enzymes. Therefore, its potential to act as a substrate, inhibitor, or inducer of this enzyme system remains uncharacterized.

Multivalent Inhibition Mechanisms (e.g., Statistical Rebinding, Chelate Effect)

Multivalency, the simultaneous interaction of multiple ligand binding sites on a single molecular construct with multiple corresponding receptor sites, is a powerful strategy to enhance the potency and selectivity of enzyme inhibitors. In the context of this compound, a known inhibitor of serine proteases, the principles of multivalent inhibition offer a promising avenue for the development of highly effective therapeutics. While specific studies on multivalent inhibitors constructed solely from this compound are not extensively detailed in the available literature, the well-documented behavior of closely related benzamidine derivatives provides a strong framework for understanding the potential mechanisms at play.

The core concept of multivalent inhibition lies in creating constructs where multiple benzamidine moieties are connected through a linker. This approach can lead to a significant increase in binding affinity and inhibitory activity compared to the individual monovalent inhibitor. The enhanced effect of multivalency can be attributed to several mechanisms, most notably statistical rebinding and the chelate effect.

The design of multivalent inhibitors using this compound would involve synthesizing molecules where two or more this compound units are joined by a linker. The length and chemical nature of this linker are critical parameters that can be tuned to optimize the inhibitory activity for a specific target enzyme. Shorter linkers can enhance statistical rebinding, while longer, more flexible linkers might be necessary to bridge distant binding sites to achieve a chelate effect.

Research on various benzamidine derivatives has shown that multivalent inhibitors can be orders of magnitude more effective than their monovalent versions nih.gov. The following table, based on data from studies on multivalent 4-aminomethyl benzamidine inhibitors of plasmin, illustrates the impact of valency and linker length on inhibitory potency. While the specific values would differ for this compound, the trends are expected to be similar.

Table 1: Inhibition of Plasmin by Multivalent Benzamidine Derivatives

| Inhibitor | Valency | Linker Length (approx. nm) | Inhibition Constant (Ki) in µM | Relative Potency (rp/n) per Benzamidine Moiety |

|---|---|---|---|---|

| 4-Aminomethyl Benzamidine (AMB) | Monovalent | - | 1395 ± 165.8 | 1 |

| Pentamidine | Bivalent | 0.7 | 2.1 ± 0.8 | 332.1 |

| Bis-dPEG2-AMB | Bivalent | ~1 | Not specified | >1 |

Data adapted from studies on 4-aminomethyl benzamidine and pentamidine inhibition of plasmin nih.govresearcher.life. The rp/n value represents the relative potency per benzamidine moiety compared to monovalent AMB, highlighting the beneficial multivalent effect.

The data clearly demonstrates that linking multiple benzamidine moieties significantly enhances their inhibitory effect nih.gov. Pentamidine, a bivalent inhibitor with a very short linker, is a remarkably potent inhibitor of plasmin, showcasing the power of multivalency nih.govresearcher.life. The trivalent inhibitor, Tri-AMB, also exhibits strong inhibition nih.gov. This strategy of modulating valency and linker length can be applied to optimize the inhibition of other trypsin-like serine proteases nih.gov.

Structure Activity Relationship Sar Studies of 4 Hydroxymethyl Benzamidine Analogues

Impact of Substituent Groups on Inhibitory Activity

The inhibitory potency of benzamidine-based compounds is significantly influenced by the nature and position of substituent groups on the benzene (B151609) ring. Quantitative structure-activity relationship (QSAR) analyses have revealed that various physicochemical properties of these substituents play a crucial role in the binding affinity of the inhibitors to their target enzymes.

Role of Electron Donation and Hydrophobicity

Studies on a series of substituted benzamidines against human serine proteases, such as plasmin and C1s, have indicated that the binding of these inhibitors is affected by electron donation from the substituent and its hydrophobicity. For plasmin and C1s, which exhibit similar interaction profiles, both electron-donating groups and increased hydrophobicity of the substituent tend to enhance inhibitory activity. In contrast, the interaction with thrombin was found to be primarily influenced by the hydrophobicity of the substituent, with electron donation playing a less significant role.

The inhibitory activities of a series of 4-hydroxytamoxifen (B85900) analogues were evaluated, and it was found that their cytotoxic effects were related to their electron-donor character. This suggests that the electronic properties of substituents can be a key determinant of biological activity in related aromatic compounds.

Influence of Molar Refractivity and Molecular Weight

The interaction between substituted benzamidines and the serine protease trypsin is more complex. For trypsin, the inhibitory activity is dependent on both the molar refractivity and the molecular weight of the substituent group. This suggests that the size and polarizability of the substituent are critical for optimal binding to the active site of trypsin. Certain compounds, such as (m- and p-amidinophenyl)pyruvic acids, showed significant deviations from the predicted interactions, which computer modeling suggested was due to direct interactions between the substituent and the enzyme surface. This highlights the importance of considering the three-dimensional structure of the enzyme-inhibitor complex in SAR studies.

Effects of Triazole Moieties on Biological Activity

The incorporation of triazole moieties into the structure of benzamidine (B55565) analogues has been explored as a strategy to modulate their biological activity. Triazoles are known to be important pharmacophores that can participate in various non-covalent interactions with biological targets, thereby enhancing binding affinity and specificity.

A study focused on the synthesis of novel benzamidine derivatives containing 1,2,3-triazole moieties revealed their potential as antifungal agents. While the synthesized benzamidines exhibited weak antifungal activities in vitro against Colletotrichum lagenarium and Botrytis cinerea, some of the compounds showed excellent in vivo activity against the same fungal strains nih.gov. For instance, compound 9b showed 79% efficacy against C. lagenarium at a concentration of 200 μg/mL, and compound 16d demonstrated 90% efficacy, which was superior to the commercial fungicide carbendazim (B180503) (85%) researchgate.net. This suggests that the triazole moiety, in combination with the benzamidine scaffold, can lead to potent in vivo antifungal effects, possibly through mechanisms that are more relevant in a biological system than in an isolated in vitro assay.

The introduction of a triazole moiety is also associated with an increase in antifouling activity in other classes of compounds, suggesting that this functional group can confer favorable physicochemical properties for biological interactions nih.gov.

Optimization of Linker Length and Valency in Multivalent Systems

Multivalent inhibitors, which feature multiple inhibitor moieties connected by a linker, can exhibit significantly enhanced binding affinity and selectivity compared to their monovalent counterparts. In the context of benzamidine-based inhibitors, the length and valency of the linker play a crucial role in modulating their inhibitory potency.

A study on multivalent benzamidine molecules designed to inhibit plasmin demonstrated that both higher valency and shorter linker lengths result in stronger inhibition researcher.lifenih.gov. This is attributed to an increased effective local concentration of the inhibitor in the vicinity of the enzyme and enhanced statistical rebinding researcher.lifenih.gov. Shorter linkers also minimize the entropic penalty associated with the binding of the inhibitor to the enzyme researcher.life.

The following table summarizes the effect of valency and linker length on the inhibition of plasmin by various benzamidine derivatives nih.gov:

| Compound | Valency | Linker Length (approx. nm) | Inhibition Constant (Ki, µM) |

| Benzamidine | Monovalent | - | 130 ± 30 |

| Pentamidine | Bivalent | ~1 | 2.1 ± 0.8 |

| Compound with longer bivalent linker | Bivalent | ~12 | Not specified as strongest |

| Tri-AMB | Trivalent | ~1 | 3.9 ± 1.7 |

This data clearly indicates that the bivalent and trivalent inhibitors with the shortest linkers (Pentamidine and Tri-AMB) are the most potent inhibitors of plasmin nih.gov.

Structure-Guided Design Principles

Structure-guided design is a powerful strategy that utilizes the three-dimensional structural information of a target protein to design potent and selective inhibitors. This approach involves techniques such as X-ray crystallography and computational modeling to visualize the binding site of the target and to design molecules that fit snugly into it, making favorable interactions.

In the context of benzamidine analogues, structure-guided design has been instrumental in developing inhibitors for a variety of enzymes. For serine proteases, the benzamidine moiety is a well-established pharmacophore that typically binds in the S1 pocket of the enzyme, where its positively charged amidinium group forms a salt bridge with a conserved aspartate residue.

The design of specific serine protease inhibitors can be achieved by modifying a versatile peptide scaffold based on a structure-based rational design nih.govrutgers.edu. By substituting specific residues of a lead peptide inhibitor, it is possible to convert it into a potent inhibitor of a different, yet related, protease nih.govrutgers.edu. X-ray crystal structure analysis can then confirm that the new peptide adapts to the enzyme surface through a slightly altered backbone conformation nih.govrutgers.edu.

Computational methods, such as molecular docking and molecular dynamics simulations, are also key components of structure-guided design. These techniques allow for the virtual screening of compound libraries and the prediction of binding modes and affinities of potential inhibitors, thus prioritizing candidates for synthesis and biological evaluation. For example, in the design of inhibitors for neuropilin-2, a benzamidine-based lead compound was identified using structure-based design strategies nih.gov.

Design of Bis-Amidines for Potentiation of Antibiotics

The increasing prevalence of antibiotic resistance, particularly in Gram-negative bacteria, has spurred the development of new therapeutic strategies. One such approach is the use of potentiators, which are compounds that can enhance the activity of existing antibiotics. Bis-amidines, which contain two amidine groups connected by a linker, have emerged as effective potentiators of antibiotics against Gram-negative pathogens.

A study on the design and synthesis of novel bis-amidines demonstrated that these compounds can potentiate the activity of Gram-positive specific antibiotics, such as erythromycin (B1671065) and rifampicin, against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa nih.gov. The potentiation effect is believed to arise from the ability of the bis-amidines to disrupt the outer membrane of Gram-negative bacteria, thereby allowing the antibiotic to reach its intracellular target.

The structure-activity relationship of these bis-amidines revealed that the length of the linker connecting the two amidine moieties is a critical determinant of their synergistic activity. A trend was observed where bis-amidines with longer linker lengths showed a greater capacity to potentiate the activity of erythromycin nih.gov.

The following table presents the fractional inhibitory concentration index (FICI) values for several bis-amidines in combination with erythromycin against E. coli, illustrating the impact of linker length on synergistic activity nih.gov:

| Compound | Linker Description | FICI with Erythromycin |

| Propamidine (B86517) | Shorter Linker | On par with Pentamidine |

| Pentamidine | - | 0.500 |

| Heptamidine (B1681504) | Longer Linker | 0.125 |

| Nonamidine | Longer Linker | 0.094 |

A lower FICI value indicates greater synergy. As shown in the table, heptamidine and nonamidine, which have longer linkers than propamidine and pentamidine, are the most effective synergists nih.gov.

Computational and Theoretical Chemistry Investigations

Molecular Docking Studies of Ligand-Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. mdpi.comwalshmedicalmedia.com This method is instrumental in structure-based drug design for predicting the binding affinity and interaction patterns of small molecules within the active site of a biological target. mdpi.com The process involves placing the ligand in various conformations within the binding site and using a scoring function to estimate the binding free energy, with lower scores typically indicating a more favorable interaction. plos.org

In studies involving benzamidine (B55565) derivatives and their target enzymes, molecular docking has been used to elucidate key binding interactions. For instance, docking of benzamidine analogs into the active site of trypsin isoforms like mesotrypsin has been performed to identify potent inhibitors. plos.org These studies often reveal critical interactions, such as the salt bridge formed between the positively charged amidinium group of the ligand and the negatively charged Aspartic Acid (Asp-189) residue located at the bottom of the enzyme's specificity pocket. osti.gov

The docking process typically involves preparing the 3D structures of both the ligand and the protein. The protein structure is often obtained from crystallographic data from the Protein Data Bank (PDB), while the ligand's structure is generated and optimized using force fields like MMFF94. mdpi.com Docking simulations then explore various binding poses, which are ranked based on a scoring function that calculates the binding energy. walshmedicalmedia.com

Key findings from docking studies on benzamidine analogs include:

Identification of Key Residues: Docking consistently highlights the importance of Asp-189 in the S1 specificity pocket of trypsin for binding the benzamidine moiety. osti.gov

Hydrogen Bonding: Hydrogen bonds between the ligand and amino acid residues in the active site, such as with Gly-143 or Gln-192, are crucial for stabilizing the complex. walshmedicalmedia.com

Guidance for Drug Design: By predicting how modifications to the benzamidine scaffold affect binding, docking studies provide a rational basis for designing new derivatives with improved affinity and selectivity. plos.org

Below is a table summarizing representative results from a molecular docking study of benzamide derivatives with a target enzyme.

| Ligand | Binding Energy (kcal/mol) | Inhibition Constant (nM) | Interacting Residues | Hydrogen Bond Length (Å) |

| Ligand A | -8.90 | 301.49 | GLN192, GLY143 | 2.1, 2.3 |

| Ligand B | -8.85 | 325.66 | ARG188 | 2.9 |

| Ligand C | -8.99 | 258.91 | GLY143 | 2.0 |

This table is generated based on representative data for illustrative purposes. walshmedicalmedia.com

Molecular Dynamics Simulations (e.g., Trypsin-Benzamidine Complexes)

Molecular Dynamics (MD) simulations offer a dynamic view of ligand-enzyme interactions, complementing the static picture provided by molecular docking. By simulating the movements of atoms over time, MD can be used to reconstruct the entire binding process, from the ligand's diffusion in the solvent to its final bound state in the enzyme's active site.

Extensive MD simulations have been performed on the trypsin-benzamidine complex to understand its binding kinetics and pathways. In one study, hundreds of simulations were run, capturing numerous binding events. nih.gov These simulations revealed that the binding is not a simple, direct entry into the active site. Instead, the benzamidine molecule often explores the protein surface, transiently binding to intermediate, metastable states before settling into the primary binding pocket. nih.gov

Key insights from MD simulations of the trypsin-benzamidine system include:

Complex Binding Pathway: The inhibitor diffuses from the solvent (S0) to the final bound state (S4) via at least two identified metastable intermediate states (S2 and S3). nih.gov

Intermediate State Interactions: In these intermediate states, the ligand forms specific interactions with residues on the protein surface. For example, in state S2, benzamidine is stabilized by π-π stacking with Tyrosine (Y151) and Y39 side chains. In state S3, hydrogen bonds form between the amidine group and the main chains of residues like Gln-175 and Thr-98. nih.gov

Final Bound State: The simulations successfully reproduced the crystallographically observed bound pose, including the strong interaction with Asp-189 and the arrangement of water molecules in the binding pocket. nih.gov

These simulations provide a detailed, atomistic understanding of the binding mechanism, highlighting the dynamic nature of the protein-ligand recognition process.

Quantum-Chemical Calculations for Interaction Energies

While molecular docking and MD simulations rely on classical mechanics (force fields), quantum-chemical (QC) calculations provide a more fundamental and potentially more accurate description of the interaction energies between a ligand and an enzyme. These methods are computationally intensive, but advancements have made it possible to apply them to large biological systems like the beta-trypsin/benzamidine complex.

One such advanced method is the Molecular Fractionation with Conjugate Caps (MFCC) approach. This technique makes it feasible to perform full ab initio Hartree-Fock calculations on a protein complex containing thousands of atoms by breaking the protein down into individual amino acid-based fragments.

A study applying the MFCC method to the beta-trypsin/benzamidine complex yielded an "interaction spectrum" that quantifies the binding contribution of each amino acid residue. This provides a detailed energetic map of the protein-ligand interaction. The total interaction energy was calculated by summing the contributions from all individual residues. This ab initio approach offers a quantitative insight into the specific forces driving the binding, which can be invaluable for rational drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. archivepp.comwikipedia.org The fundamental principle is that the structural or physicochemical properties of a molecule determine its activity. archivepp.com A QSAR model takes the form of an equation that relates molecular descriptors (numerical representations of molecular properties) to a biological response, such as an inhibitory concentration (IC50). archivepp.commdpi.com

QSAR studies have been successfully applied to series of benzamidine and benzamide derivatives to understand the structural requirements for their inhibitory activity against various enzymes. archivepp.comnih.gov The process involves several key steps:

Data Collection: A dataset of compounds with known structures and measured biological activities is assembled. archivepp.com

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can include topological indices (e.g., connectivity indices), electronic parameters (e.g., dipole moment), and steric parameters. nih.govsrmist.edu.in

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical model linking the most relevant descriptors to the observed activity. mdpi.commdpi.com

Validation: The model's predictive power and robustness are rigorously tested using internal (e.g., cross-validation) and external validation techniques. wikipedia.orgjbclinpharm.org

A notable 3D-QSAR study on 72 benzamidine-type inhibitors against trypsin, thrombin, and factor Xa yielded statistically reliable models with good predictive power. nih.gov Such models can graphically represent regions where steric bulk or specific electrostatic properties enhance or diminish activity, providing clear guidance for lead optimization. nih.gov For example, a QSAR model for benzamide derivatives might show that antimicrobial activity is positively correlated with certain connectivity indices and shape parameters. nih.gov

The table below shows typical statistical parameters used to validate a QSAR model.

| Parameter | Description | Acceptable Value |

| n | Number of compounds in the dataset | - |

| R² | Squared correlation coefficient (goodness of fit) | > 0.6 |

| Q² (or r²cv) | Squared cross-validation coefficient (internal predictive ability) | > 0.5 |

| F-test | Fischer's test value (statistical significance of the model) | High value |

| s | Standard deviation of the estimate | Low value |

This table presents common statistical metrics for QSAR model validation. jbclinpharm.org

Free Energy Calculations in Protein-Ligand Systems

Accurately predicting the binding free energy (ΔG) between a ligand and a protein is a primary goal of computational drug design. Alchemical free energy calculation methods, often used in conjunction with MD simulations, are among the most rigorous approaches for this purpose. These methods compute the free energy difference between two states by simulating a non-physical (alchemical) transformation pathway connecting them.

Methods like Free Energy Perturbation (FEP) have been applied to calculate the relative binding free energies of a series of benzamidine analogs to trypsin. nih.gov In these calculations, one ligand is "mutated" into another over a series of simulation steps, both in the solvent and when bound to the protein. The difference between the free energy changes for these two transformations yields the relative binding free energy (ΔΔG) between the two ligands.

Key aspects of free energy calculations for the trypsin-benzamidine system include:

Use of Polarizable Force Fields: To improve accuracy, these calculations often employ polarizable force fields, which account for the changes in a molecule's charge distribution in response to its environment. This is particularly important for systems involving charged species like benzamidine. nih.gov

Thermodynamic Cycles: The calculations rely on a thermodynamic cycle that relates the relative binding free energy to the alchemical transformations in the bound and unbound states.

Validation against Experimental Data: The calculated binding free energies are compared with experimental values (often derived from Ki or IC50 values) to assess the accuracy of the computational protocol. Studies on benzamidine-like inhibitors have shown that the calculated values can be well within the accuracy of experimental measurements. nih.gov

The table below compares experimental and calculated relative binding free energies for a series of benzamidine analogs binding to trypsin.

| Ligand Modification | Experimental ΔΔG (kcal/mol) | Calculated ΔΔG (kcal/mol) |

| Benzamidine → Ligand B | -0.1 | -0.2 |

| Benzamidine → Ligand C | +0.4 | +0.7 |

| Benzamidine → Ligand D | -1.1 | -1.2 |

| Benzamidine → Ligand E | -1.3 | -1.0 |

This table is based on representative data from free energy perturbation studies on trypsin inhibitors for illustrative purposes. nih.gov

Preclinical Research Applications and Biological Assay Methodologies

In Vitro and In Vivo Evaluation of Biological Activity

The biological activity of benzamidine (B55565) analogues is typically assessed through a combination of in vitro and in vivo methodologies. In vitro assays are fundamental for initial screening, determining direct effects on molecular targets or microorganisms. For instance, the antibacterial potential of novel benzamidine derivatives has been evaluated using the micro broth dilution method to determine Minimum Inhibitory Concentrations (MIC) against pathogens responsible for conditions like periodontitis nih.govnih.govresearchgate.net. Similarly, the antifungal efficacy of benzamidine derivatives carrying 1,2,3-triazole moieties was tested in vitro before progressing to in vivo models mdpi.comnih.gov.

In vivo evaluations provide crucial data on a compound's efficacy and behavior in a whole organism. For example, after showing promise in vitro, a benzamidine conjugate, IS-2-BM, demonstrated excellent therapeutic effects in a murine model of systemic candidiasis nih.gov. Likewise, the anti-Hepatitis B Virus (HBV) activity of an N-phenylbenzamide derivative was confirmed in DHBV-infected ducks after positive in vitro results tandfonline.com. These studies underscore the standard progression from cell-based assays to animal models to validate the therapeutic potential of new compounds.

Antimicrobial Activity Studies

Benzamidine derivatives have been the subject of numerous studies for their potential as antimicrobial agents. Research has focused on synthesizing novel analogues to combat a range of bacterial pathogens.

One study involved the synthesis of novel imino bases of benzamidine, which were then tested against pathogens that trigger periodontal disease. These compounds showed significant antimicrobial activity, with MIC values ranging from 31.25 to 125 µg/mL against the tested bacteria nih.govnih.govresearchgate.net. The results indicated that these new benzamidine analogues could be potent inhibitors of periodontitis-causing pathogens nih.govnih.gov. For example, certain imino bases of benzamidine demonstrated better inhibitory activity against P. aeruginosa than standard antibiotics used as controls nih.gov.

Another area of investigation involves ciprofloxacin-based acetanilides, which have shown promising activity against both Gram-positive and Gram-negative bacteria. Specific derivatives exhibited excellent antibacterial action against Bacillus subtilis and Escherichia coli, with some compounds showing higher activity than the parent drug, ciprofloxacin nih.gov.

| Compound/Derivative Class | Target Pathogen(s) | Key Finding (MIC/Zone of Inhibition) | Reference |

|---|---|---|---|

| Novel Imino Bases of Benzamidine | Periodontitis Pathogens (e.g., P. gingivalis, P. aeruginosa) | MIC values ranged from 31.25 to 125 µg/mL. | nih.govnih.gov |

| N-Benzamide Derivatives (Compound 5a) | B. subtilis, E. coli | MIC: 6.25 µg/mL (B. subtilis), 3.12 µg/mL (E. coli). | nanobioletters.com |

| Ciprofloxacin-based Acetanilides (Compound 4a, 4i) | E. coli | Zone of Inhibition: 38 mm and 46 mm, respectively. | nih.gov |

| Salicylamide Derivatives (Diamides) | Methicillin-resistant Staphylococcus aureus (MRSA) | MBC values ranged from 1 to 16 µg/mL, showing bactericidal effect. | nih.gov |

Antifungal Activity Studies

The benzamidine structure is also utilized in the development of novel antifungal agents, particularly for combating drug-resistant fungal infections nih.govacs.org. A significant challenge in antifungal therapy is the action of efflux pumps, which expel drugs from fungal cells, reducing their efficacy.

A novel strategy involves conjugating potential antifungal agents, which are otherwise expelled, with a benzamidine (BM) moiety. This conjugation acts as a mitochondrion-targeting strategy, enhancing the accumulation of the drug within fungal cells nih.govacs.orgresearchgate.net. This approach has successfully converted these "expelled potential active agents" (EPAAs) into powerful antifungals effective against various azole-resistant Candida strains nih.govacs.org.

Key research findings include:

Enhanced Efficacy: EPAA-BM conjugates showed potent antifungal activity against wild-type C. albicans, with MIC80 values ranging from 4 to 16 μg/mL, whereas the EPAAs alone were inactive acs.org.

In Vivo Success: The conjugate IS-2-BM not only prevented biofilm formation and eradicated mature biofilms but also showed significant therapeutic effects in a mouse model of systemic candidiasis nih.gov.

Broad Applicability: This conjugation strategy represents a promising platform for discovering new antifungals by overcoming efflux-pump-mediated resistance nih.gov.

Separately, benzamidine derivatives incorporating 1,2,3-triazole moieties have been synthesized and evaluated. While they showed modest activity in vitro, several compounds demonstrated excellent in vivo efficacy against fungal pathogens like Colletotrichum lagenarium and Botrytis cinerea mdpi.comnih.gov. Notably, one derivative, compound 16d, exhibited 90% efficacy against C. lagenarium, surpassing the commercial fungicide carbendazim (B180503) (85% efficacy) in the same study mdpi.comnih.gov.

Antiviral Activity Investigations (e.g., Anti-Hepatitis B Activity)

Derivatives of the closely related benzamide structure have been identified as a promising class of antiviral agents, particularly for the treatment of chronic hepatitis B virus (HBV) infection asm.orgnih.gov. These compounds function as capsid assembly modulators, a mechanism that disrupts a critical step in the HBV replication cycle asm.orgasm.orgnih.gov.

Researchers discovered that certain benzamide (BA) and sulfamoylbenzamide (SBA) derivatives significantly reduce the amount of cytoplasmic HBV DNA asm.orgnih.govasm.orgnih.gov. Their mechanism of action involves binding to the HBV core protein, specifically within the heteroaryldihydropyrimidine (HAP) pocket located at the interface between core protein dimers asm.orgnih.gov. This interaction disrupts the normal assembly of the viral nucleocapsid. Instead of forming proper capsids containing the viral pregenomic RNA (pgRNA), these compounds promote the formation of "empty" capsids that lack the viral genetic material, thereby halting viral replication asm.orgnih.gov.

This unique mechanism makes benzamide derivatives effective against nucleos(t)ide analogue-resistant HBV variants, offering a potential new therapeutic avenue for this widespread chronic infection tandfonline.comasm.org.

Enzyme Activity Assays (e.g., NADH Consumption Rate, Product Formation)

Enzyme activity assays are crucial for studying the effects of compounds like 4-(Hydroxymethyl)benzamidine on specific enzymes. A common and versatile method involves monitoring the consumption or production of nicotinamide adenine dinucleotide (NAD+) or its reduced form, NADH, which can be measured spectrophotometrically by a change in absorbance at 340 nm sandiego.eduresearchgate.netyoutube.com.

Methodology for NADH Consumption/Production Assay:

Reaction Mixture: A typical assay mixture in a cuvette contains a buffer, the substrate for the enzyme, and a cofactor like NAD+ or NADH sandiego.edu.

Initiation: The reaction is initiated by adding the enzyme of interest to the mixture sandiego.eduyoutube.com.

Monitoring: A spectrophotometer is used to continuously monitor the absorbance at 340 nm. The oxidation of NADH to NAD+ results in a decrease in absorbance, while the reduction of NAD+ to NADH causes an increase sandiego.eduyoutube.com.

Rate Calculation: The initial linear rate of the reaction (change in absorbance per unit time) is measured. This rate is directly proportional to the enzyme's activity under the given conditions sandiego.edu.

This principle can also be applied in coupled enzyme assays. In this setup, the product of the first enzymatic reaction (e.g., nicotinamide) becomes the substrate for a second, coupled enzyme that uses NADH. By measuring the rate of NADH consumption in the second reaction, the activity of the first enzyme can be determined indirectly cellbiolabs.com. These assays are adaptable for high-throughput screening to identify and characterize enzyme inhibitors or activators cellbiolabs.com.

Use in Affinity Chromatography for Protease Purification

Benzamidine is widely used as a ligand in affinity chromatography for the specific purification of serine proteases, such as trypsin, thrombin, and urokinase bvchroma.combio-world.comprom.stcytivalifesciences.com. This technique leverages the ability of benzamidine to act as a competitive inhibitor, binding reversibly to the active site of these enzymes.

The process involves several key steps:

Matrix Immobilization: A benzamidine analogue, typically p-aminobenzamidine, is covalently attached to a solid support matrix, such as cross-linked agarose beads (e.g., Sepharose) prom.st.

Binding: A crude protein mixture containing the target serine protease is passed through a column packed with the benzamidine-agarose resin. The serine proteases specifically bind to the immobilized benzamidine ligand, while other proteins pass through the column .

Washing: The column is washed with a buffer to remove any non-specifically bound proteins.

Elution: The bound protease is recovered by changing the buffer conditions to disrupt the enzyme-ligand interaction. This can be achieved by either lowering the pH or by adding a competitive inhibitor in a high concentration to displace the enzyme from the matrix .

This method is highly effective for either purifying specific proteases or for removing contaminating proteases from a sample of a different target protein, for example, removing thrombin after it has been used to cleave a purification tag from a recombinant protein cytivalifesciences.com.

| Parameter | Description | Common Application | Reference |

|---|---|---|---|

| Ligand | p-Aminobenzamidine | Binds to the active site of serine proteases. | prom.st |

| Matrix | Cross-linked agarose (e.g., Sepharose 4 Fast Flow) | Provides a solid support for the ligand with good flow properties. | prom.st |

| Binding Capacity | High-capacity resins can bind >35 mg of trypsin per mL of medium. | Large-scale purification. | |

| Target Enzymes | Trypsin, Thrombin, Urokinase, Factor Xa, Prekallikrein | Purification from serum, cell lysates, or removal after recombinant protein cleavage. | bio-world.comcytivalifesciences.com |

Application as a Ligand in Protein Crystallography

Benzamidine is a valuable tool in protein X-ray crystallography, particularly for studying proteases nih.gov. Determining the three-dimensional structure of a protein-ligand complex is a cornerstone of structure-based drug design, as it provides an atomic-level view of the binding interactions nih.govrcsb.orgrcsb.org.

By soaking pre-formed protein crystals in a solution containing benzamidine or co-crystallizing the protein in the presence of benzamidine, researchers can obtain crystals of the enzyme-inhibitor complex. X-ray diffraction analysis of these crystals reveals the precise orientation of the benzamidine molecule within the enzyme's active site rcsb.org.

This structural information is critical for:

Understanding Binding Modes: It elucidates the key hydrogen bonds, hydrophobic interactions, and electrostatic forces that govern ligand recognition and affinity rcsb.org.

Guiding Drug Design: Knowledge of how a simple inhibitor like benzamidine binds allows medicinal chemists to design more complex, potent, and selective inhibitors by modifying the core scaffold to achieve better interactions with the target protein rcsb.org.

Validating Computational Models: Experimental structures of protein-benzamidine complexes serve as benchmarks for validating and improving computational docking and molecular dynamics simulations researchgate.netresearchgate.net.

The use of benzamidine as a ligand has facilitated the structural determination of numerous proteases, including trypsin and its variants, providing fundamental insights into protein-ligand interactions rcsb.orgrcsb.orgresearchgate.net.

Utility in Biological Testing Platforms (e.g., Proteogenomic Analyses)

The compound this compound is utilized in various biological testing platforms, primarily leveraging its function as a protease inhibitor. Its application is particularly relevant in the field of proteomics and, by extension, proteogenomics, where the integrity of protein samples is paramount for accurate analysis. The core utility of this compound and its parent compound, benzamidine, lies in their ability to prevent the degradation of proteins by endogenous proteases upon cell lysis.

Proteogenomic analysis involves the integration of proteomic data, generated through techniques like mass spectrometry, with genomic information. A critical and foundational step in any proteomic workflow is the preparation of high-quality protein samples. During sample preparation, the disruption of cellular compartments releases a host of proteases that can rapidly degrade protein targets. The addition of protease inhibitors to the lysis buffer is a standard and essential practice to ensure that the protein complement remains representative of the in vivo state.

Benzamidine and its derivatives, including this compound, are classified as reversible, competitive inhibitors of serine proteases. These enzymes, which include trypsin, plasmin, and thrombin, are characterized by a serine residue in their active site and are common targets for inhibition during protein extraction. The benzamidine moiety effectively binds to the active site of these proteases, preventing them from cleaving their natural substrates.

While specific inhibitory constants for this compound are not extensively documented in publicly available research, the inhibitory activities of the parent compound, benzamidine, and its closely related analogs are well-characterized and provide a strong basis for understanding its function. These compounds exhibit varying degrees of inhibition against different serine proteases, which is a critical consideration when designing protease inhibitor "cocktails" for broad-spectrum protection of the proteome.

The selection of a particular benzamidine derivative for use in a biological assay can be influenced by factors such as solubility and potential off-target effects. The hydroxymethyl group in this compound may alter its solubility profile compared to the parent compound, potentially offering advantages in specific buffer systems used in proteomic sample preparation.

Detailed Research Findings

Research into benzamidine derivatives has established their mechanism of action and quantified their inhibitory potency against key serine proteases. These studies are crucial for optimizing their use in biological assays. For instance, the inhibition constants (Ki) for benzamidine hydrochloride have been determined for several proteases, providing a quantitative measure of its inhibitory strength. A lower Ki value indicates a higher binding affinity and more potent inhibition.

Furthermore, studies on multivalent benzamidine molecules, where multiple benzamidine units are linked together, have demonstrated that valency and linker length can significantly impact inhibitory potency. This line of research highlights the tunability of benzamidine-based inhibitors for specific applications.

While direct proteogenomic studies explicitly citing the use of this compound are not readily found, its role as a serine protease inhibitor makes it a valuable tool in the broader context of proteomic research that underpins proteogenomic investigations. The prevention of protein degradation during the initial stages of sample handling is a universal requirement for the generation of reliable and reproducible data in these high-throughput analytical platforms.

Table 1: Inhibitory Activity of Benzamidine Hydrochloride Against Various Serine Proteases

| Protease | Inhibition Constant (Ki) |

| Trypsin | 35 µM |

| Plasmin | 350 µM |

| Thrombin | 220 µM |

This table presents the inhibition constants (Ki) of benzamidine hydrochloride, the parent compound of this compound, against common serine proteases. These values indicate the concentration of the inhibitor required to produce half-maximum inhibition.

Table 2: Comparison of Inhibition Constants (Ki) for Benzamidine Derivatives Against Serine Proteases

| Compound | Plasmin Ki (µM) | tPA Ki (µM) | Thrombin Ki (µM) |

| Benzamidine | Data not specified | Data not specified | Data not specified |

| 4-Aminomethylbenzamidine (AMB) | 1074 ± 19 | 5209 ± 161 | 344 ± 33 |

| Pentamidine (Bivalent Benzamidine) | 2.1 ± 0.8 | 43 ± 9.7 | 4.5 ± 2.3 |

This table compares the inhibitory constants (Ki) of different benzamidine derivatives, illustrating how modifications to the core benzamidine structure can influence inhibitory potency and selectivity against various serine proteases.

Advanced Research Directions and Future Perspectives

Design of Novel Inhibitors with Enhanced Potency and Selectivity

The core benzamidine (B55565) structure serves as a versatile scaffold for developing next-generation inhibitors. A primary research goal is to enhance binding affinity and improve selectivity for specific enzyme targets to minimize off-target effects. One successful strategy involves modifying the benzamidine core to target unique sub-pockets within an enzyme's active site. For instance, novel benzamidine-based inhibitors have been developed to target Neuropilin-2 (Nrp2), a receptor involved in tumor metastasis, by competitively inhibiting the binding of its ligand, VEGF-C. nih.gov This approach demonstrates how the benzamidine scaffold can be adapted to inhibit protein-protein interactions beyond traditional enzyme active sites.

Structure-activity relationship (SAR) studies are crucial in guiding the design of these novel inhibitors. nih.gov By systematically altering functional groups on the 4-(hydroxymethyl)benzamidine backbone, researchers can probe interactions with the target protein and optimize for potency. Another advanced approach is the hybridization of known inhibitor scaffolds. For example, a hybridized 3D-QSAR model was used to design novel inhibitors of Polo-like kinase 1 (PLK1), a key regulator of cell division and a target in cancer therapy. mdpi.com This strategy combines structural features from different chemical series to create new molecules with improved inhibitory activity. mdpi.com Future work will likely focus on creating inhibitors with dual-targeting capabilities or incorporating features that improve pharmacokinetic properties, moving beyond simple potency enhancements.